MFCD06642309
Description
However, based on analogous compounds and methodologies outlined in the literature, a structured comparison can be inferred. Typically, MDL numbers correspond to specific chemical entries in databases, detailing properties such as molecular formula, synthesis routes, and applications. For example, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1533-03-5 (MDL: MFCD00039227) are characterized by their boronic acid or trifluoromethyl functional groups, which influence reactivity and industrial applications .
Properties
IUPAC Name |
2-(4-propan-2-ylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3OS/c1-14(2)16-6-8-18(9-7-16)26-13-20(29)28-21-27-12-19(30-21)11-15-4-3-5-17(10-15)22(23,24)25/h3-10,12,14,26H,11,13H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPBUNJEPZDZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD06642309 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade equipment, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
MFCD06642309 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield an oxidized derivative of this compound, while reduction could produce a reduced form of the compound.
Scientific Research Applications
MFCD06642309 has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and experiments to study its effects on biological systems.
Industry: this compound can be used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
Conclusion
This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and potential for future research and development.
Comparison with Similar Compounds
Key Findings :
- Structural Impact : Halogen substituents (Br, Cl) in boronic acids (e.g., CAS 1046861-20-4) enhance electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions . In contrast, trifluoromethyl groups (e.g., CAS 1533-03-5) improve thermal stability and lipophilicity, making them valuable in agrochemicals .
- Solubility Differences : Lower solubility in boronic acids (0.24 mg/mL) compared to ketones (0.69 mg/mL) correlates with higher polarity and hydrogen-bonding capacity in the former .
Functional Comparison with Industrially Relevant Compounds
Research Insights :
- Thermal Stability: Brominated compounds like CAS 1761-61-1 exhibit superior flame-retardant properties compared to non-halogenated analogs, but raise ecological concerns .
- Bioavailability : Trifluoromethylated compounds (e.g., CAS 1533-03-5) show high blood-brain barrier (BBB) permeability (Log Kp: -6.21 cm/s), advantageous in neuroactive drug design .
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